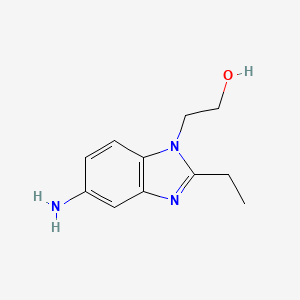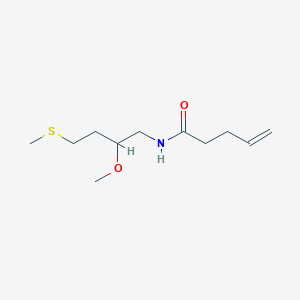
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide is a useful research compound. Its molecular formula is C11H21NO2S and its molecular weight is 231.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Cytotoxic Activity
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide, as a type of enaminone, has been studied for its antibacterial activity. Research by Cindrić et al. (2018) found that similar enaminones demonstrated mild or no antibacterial activity and were non-cytotoxic, suggesting potential for safe antibacterial applications (Cindrić et al., 2018).
Synthetic Applications in Pharmaceuticals
The compound is also relevant in the synthesis of pharmaceuticals. Hanaya and Itoh (2010) described a process involving a related compound for the efficient synthesis of the antibiotic SF-2312, indicating its utility in developing important medical treatments (Hanaya & Itoh, 2010).
Advanced Organic Synthesis Techniques
The compound's derivatives have been utilized in advanced organic synthesis. For example, Pak and Hesse (1998) discussed the synthesis of a penta-N-protected polyamide, a derivative of thermopentamine, where enamide compounds play a crucial role (Pak & Hesse, 1998).
Catalysis and Chemical Reactions
In catalysis, Liu et al. (2018) explored the use of a related enamide in a [Cp*CoIII] catalyzed C-H amidation reaction, demonstrating its application in selective synthesis of organic compounds (Liu et al., 2018).
Material Science and Polymer Research
The compound's derivatives are also significant in material science. Bou, Rodríguez-Galán, and Muñoz-Guerra (1993) synthesized polyamides using L-tartaric acid, showing its potential in creating new materials with unique properties (Bou et al., 1993).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of cardiotonic drugs such as sulmazole and isomazole . These drugs are known to have a pronounced cardiotonic activity .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce a cardiotonic effect .
Biochemical Pathways
It is known that similar compounds are involved in the synthesis of cardiotonic drugs, which are known to affect the cardiovascular system .
Pharmacokinetics
It is known that similar compounds are used in the synthesis of cardiotonic drugs . These drugs are typically designed to have optimal bioavailability and pharmacokinetic properties to ensure their efficacy.
Result of Action
It is known that similar compounds are used in the synthesis of cardiotonic drugs . These drugs are known to have a pronounced cardiotonic effect, suggesting that N-[2-methoxy-4-(methylsulfanyl)butyl]pent-4-enamide may have similar effects.
Action Environment
It is known that similar compounds are used in the synthesis of cardiotonic drugs . These drugs are typically designed to be stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-4-5-6-11(13)12-9-10(14-2)7-8-15-3/h4,10H,1,5-9H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGIROKLVDJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)
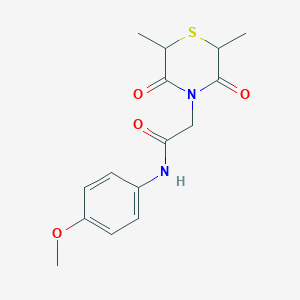
![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)
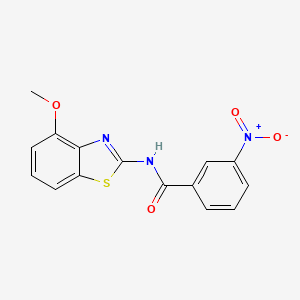
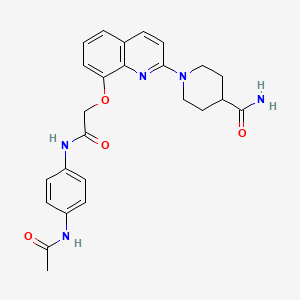
![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)
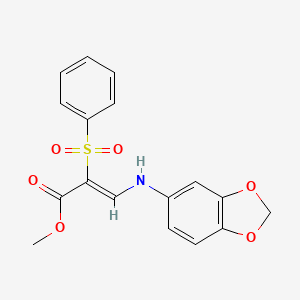
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)
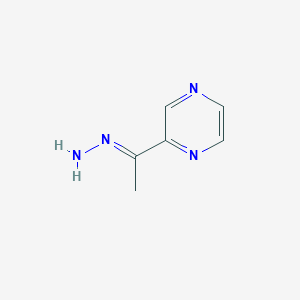
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)
